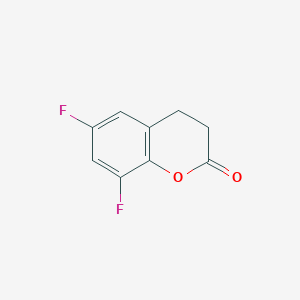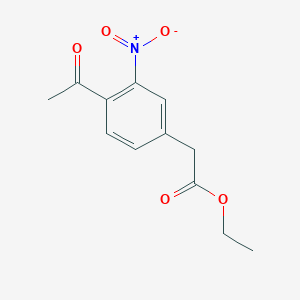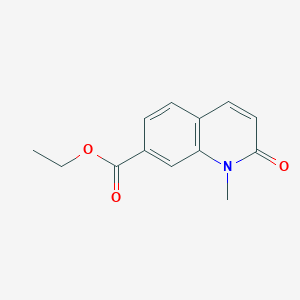![molecular formula C15H19NO5 B13676478 (S)-4-Benzyl-3-[(R)-3,5-dihydroxypentanoyl]oxazolidin-2-one](/img/structure/B13676478.png)
(S)-4-Benzyl-3-[(R)-3,5-dihydroxypentanoyl]oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method involves the reaction of a chiral amino alcohol with a benzyl-protected carbonyl compound under acidic or basic conditions to form the oxazolidinone ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
Industrial production of oxazolidinones, including (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been reported to improve reaction rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Investigated for its antibacterial properties, particularly against gram-positive bacteria.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one involves its interaction with molecular targets such as enzymes or bacterial ribosomes. In medicinal applications, it acts as a protein synthesis inhibitor by binding to the bacterial ribosome and preventing the formation of the initiation complex, thereby inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Cycloserine: An older oxazolidinone used as a second-line treatment for tuberculosis.
Uniqueness
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one is unique due to its specific chiral centers, which provide high stereoselectivity in asymmetric synthesis. Its dual hydroxyl groups also offer additional sites for chemical modification, enhancing its versatility in various applications .
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
4-benzyl-3-(3,5-dihydroxypentanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO5/c17-7-6-13(18)9-14(19)16-12(10-21-15(16)20)8-11-4-2-1-3-5-11/h1-5,12-13,17-18H,6-10H2 |
Clé InChI |
NXBZPQIFYAKXSQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C(=O)O1)C(=O)CC(CCO)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)


![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)

![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)




![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)

![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)
